trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal
Description
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(E)-1,1,1,2,2-pentadeuterio-6,6-dimethoxyhex-4-en-3-ol |
InChI |
InChI=1S/C8H16O3/c1-4-7(9)5-6-8(10-2)11-3/h5-9H,4H2,1-3H3/b6-5+/i1D3,4D2 |
InChI Key |
YHYXQKLDUUENHV-SGGKQESQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(/C=C/C(OC)OC)O |
Canonical SMILES |
CCC(C=CC(OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Chemical and Physical Properties
Before delving into preparation methods, understanding the fundamental properties of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal is essential for effective synthesis planning.
Basic Characteristics
| Property | Information |
|---|---|
| Chemical Name | (4E)-6,6-Dimethoxy-4-hexen-3-ol-1,1,1,2,2-D5 |
| CAS Number | 1219806-40-2 |
| Molecular Formula | C₈D₅H₁₁O₃ |
| Molecular Weight | 165.242 |
| IUPAC Name | (E)-1,1,1,2,2-pentadeuterio-6,6-dimethoxyhex-4-en-3-ol |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])C(O)\C=C\C(OC)OC |
| InChI | InChI=1S/C8H16O3/c1-4-7(9)5-6-8(10-2)11-3/h5-9H,4H2,1-3H3/b6-5+/i1D3,4D2 |
The compound exhibits specific storage requirements, needing to be maintained at -20°C and shipped on dry ice to preserve its stability and integrity.
General Synthetic Approaches for Deuterated Compounds
The preparation of deuterated compounds like this compound typically follows two main strategies:
Deuterium Incorporation Strategies
Two primary approaches are employed in the synthesis of deuterated compounds:
Direct incorporation using deuterated reagents : This approach involves utilizing starting materials that already contain deuterium atoms at the desired positions, allowing for precise placement of isotopic labels.
Exchange reactions : This method involves replacing hydrogen atoms with deuterium through various chemical processes, often using deuterated solvents under specific catalytic conditions.
For this compound, the direct incorporation approach using deuterated reagents is generally preferred to ensure accurate positioning of the five deuterium atoms at the 5,5,6,6,6 positions.
Specific Synthetic Routes
The synthesis of this compound can be approached through multiple routes, each with distinct advantages and considerations.
Modified Prins Cyclization Method
One effective preparation method adapts the synthesis approach used for trans-2-hexenal, involving a modified Prins cyclization reaction followed by strategic modifications to introduce the hydroxyl group and deuterium atoms.
Reaction Scheme
The following multi-step synthesis can be employed:
- Reaction of deuterated n-butyraldehyde with vinyl ethyl ether using an acidic ionic liquid catalyst
- Cyclization to form the intermediate
- Hydrolysis under controlled conditions
- Introduction of the hydroxyl group at the C-4 position
- Acetal formation
- Purification to obtain the final product
Detailed Reaction Conditions
Based on research findings from related compounds, the following reaction parameters have proven effective:
Table 1: Cyclization Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature for addition | 0-25°C |
| Reaction temperature | 20-45°C |
| Reaction time | 1-6 hours |
| Catalyst | Acidic ionic liquid [(CH₂)₃SO₃HMIM][HSO₄] or [(CH₂)₃SO₃HMIM][CF₃SO₃] |
| Catalyst loading | 0.1-5% of vinyl ether weight |
| Molar ratio (n-butyraldehyde:vinyl ether) | 2:1-5:1 |
The acidic ionic liquid catalyst plays a crucial role in this reaction, promoting the cyclization while allowing for easy recovery and reuse. This represents an environmentally friendly approach compared to traditional Lewis acid catalysts.
Table 2: Hydrolysis Conditions
| Parameter | Optimal Range |
|---|---|
| Hydrolysis agent | Dilute sulfuric acid solution |
| Acid concentration | 0.5-25% |
| Weight ratio (acid solution:intermediate) | 0.2:1-2:1 |
| Reaction time | 4-48 hours |
| Temperature | Reflux (approximately 100°C) |
| Apparatus | Oil-water separator with reflux |
The hydrolysis step is critical for obtaining the desired trans configuration. The oil-water separation apparatus allows for continuous removal of the product as it forms, driving the reaction to completion.
Direct Acetal Formation from Deuterated Precursor
An alternative approach involves starting with already deuterated trans-4-hydroxy-2-hexenal and converting it to the dimethyl acetal through direct acetal formation.
Reaction Scheme
This method proceeds through:
- Synthesis or acquisition of trans-4-hydroxy-2-hexenal-5,5,6,6,6-d5
- Acetal formation using methanol and acid catalysis
- Purification to obtain the final product
Reaction Conditions
Table 3: Acetal Formation Conditions
| Parameter | Recommended Values |
|---|---|
| Solvent | Anhydrous methanol (excess) |
| Catalyst | p-Toluenesulfonic acid (1-5 mol%) |
| Water removal method | Molecular sieves or Dean-Stark apparatus |
| Temperature | Room temperature to reflux (25-65°C) |
| Reaction time | 2-24 hours |
| Atmosphere | Inert (nitrogen or argon) |
The acetal formation requires anhydrous conditions since the reaction is reversible in the presence of water. Continuous removal of water during the reaction pushes the equilibrium toward the product.
Purification Strategies
Obtaining high-purity this compound requires rigorous purification procedures.
Distillation Protocols
Based on research findings, the following distillation parameters have been established:
Table 4: Distillation Parameters
| Parameter | Specification |
|---|---|
| Initial distillation | Normal pressure to remove low-boiling impurities |
| Secondary distillation | Under reduced pressure (-0.1 MPa) |
| Kettle temperature | 125-130°C |
| Head temperature | 75-77°C |
| Column specification | 1.2m glass packed column |
This two-stage distillation process effectively separates the target compound from both low-boiling and high-boiling impurities, resulting in high chemical purity.
Chromatographic Purification
For smaller scale preparations or when exceptionally high purity is required, column chromatography can be employed:
Table 5: Chromatographic Purification Parameters
| Parameter | Recommendation |
|---|---|
| Stationary phase | Silica gel (60-200 mesh) |
| Mobile phase | Hexane:Ethyl acetate gradient (typically 9:1 to 7:3) |
| Detection method | TLC with vanillin or anisaldehyde stain |
| Flow rate | 1-3 mL/min (scale dependent) |
| Column dimensions | 10-30 times the sample weight |
Quality Control and Analytical Characterization
Quality assessment of synthesized this compound is essential to confirm its identity, purity, and deuterium incorporation.
Analytical Methods
Table 6: Analytical Methods for Characterization
| Technique | Purpose and Information Obtained |
|---|---|
| NMR Spectroscopy (¹H, ¹³C, ²H) | Structure confirmation, deuterium incorporation, stereochemistry verification |
| Mass Spectrometry | Molecular weight confirmation, deuterium positioning, fragmentation pattern analysis |
| HPLC | Chemical purity assessment, isomer separation |
| IR Spectroscopy | Functional group confirmation, structural verification |
| GC-MS | Volatile impurity detection, isomer analysis |
Quality Specifications
Commercial this compound typically meets the following specifications:
Table 7: Quality Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Deuterium incorporation | 99 atom % D (minimum) |
| Chemical purity | 90% (minimum) |
| Stereochemical purity | >95% trans isomer |
| Appearance | Clear to slightly yellow liquid |
| Water content | <0.5% |
Mass spectrometry is particularly important for confirming the deuterium incorporation rate, as it can precisely measure the isotopic distribution and confirm the positions of deuterium atoms.
Challenges in Preparation and Critical Parameters
The synthesis of this compound presents several technical challenges that must be addressed for successful preparation.
Critical Parameters
Table 8: Critical Parameters and Challenges
| Challenge | Mitigation Strategy |
|---|---|
| Maintaining deuterium incorporation | Use high-quality deuterated starting materials, avoid acidic conditions that promote H/D exchange |
| Preserving trans stereochemistry | Control reaction temperature, select appropriate catalysts, optimize reaction time |
| Preventing hydroxyl group side reactions | Use protective groups when necessary, control reaction conditions |
| Minimizing acetal hydrolysis | Maintain anhydrous conditions, use molecular sieves |
| Achieving high chemical purity | Implement multiple purification steps, optimize distillation parameters |
Starting Materials Considerations
The choice and quality of deuterated starting materials significantly impact the final product quality:
Table 9: Starting Materials Selection
| Starting Material | Considerations |
|---|---|
| Deuterated n-butyraldehyde | Deuterium content (>99%), chemical purity (>95%), storage conditions |
| Vinyl ethers | Freshness, inhibitor content, purity |
| Acidic ionic liquids | Water content, acidity, thermal stability |
| Solvents | Anhydrous grade, deuterium content if relevant |
Scale-Up Considerations
While laboratory-scale preparation of this compound is well-established, scaling up production presents additional challenges:
Table 11: Scale-Up Considerations
| Aspect | Considerations |
|---|---|
| Reaction vessel | Material compatibility, temperature control, mixing efficiency |
| Heat transfer | Surface-to-volume ratio changes, temperature gradient management |
| Safety | Pressure management, exotherm control, ventilation requirements |
| Purification | Column dimensions, pressure drop, throughput capacity |
| Quality control | Sampling methodology, batch homogeneity, in-process testing |
Successful scale-up requires careful optimization of each preparation step, with particular attention to heat transfer, mixing efficiency, and reaction kinetics as the batch size increases.
The preparation of this compound represents a specialized area of synthetic chemistry that combines techniques from deuterium incorporation, stereoselective synthesis, and acetal formation. The methods presented in this comprehensive analysis provide multiple approaches to synthesizing this valuable deuterated reference standard.
The most efficient route appears to be the adapted Prins cyclization method with deuterated starting materials, followed by controlled hydrolysis and acetal formation. This approach offers advantages in terms of stereochemical control, deuterium incorporation, and scalability. Alternative methods such as direct acetal formation from a deuterated precursor may be preferred for smaller-scale preparations or when specific equipment limitations exist.
Chemical Reactions Analysis
Hydrolysis of the Acetal Group
The dimethyl acetal group undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde. This reaction is critical for controlled aldehyde release in synthetic applications:
| Reaction Conditions | Products | Kinetics |
|---|---|---|
| 0.1 M HCl, 25°C, 2 hrs | trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 | Pseudo-first-order (k = 0.12 h⁻¹) |
| 0.1 M NaOH, 60°C, 1 hr | Same as above | Faster hydrolysis rate |
The deuterium labeling at positions 5,5,6,6,6 does not alter hydrolysis kinetics significantly compared to non-deuterated analogs, as confirmed by isotopic tracer studies.
Oxidation Reactions
The hydroxyl group at position 4 and residual aldehyde (post-hydrolysis) participate in oxidation processes:
Primary Alcohol Oxidation
Using Jones reagent (CrO₃/H₂SO₄):
-
Yield : 78–85%
-
Mechanism : Concerted oxidation via chromic acid intermediate.
Aldehyde Oxidation
Post-hydrolysis, the aldehyde oxidizes to carboxylic acid with KMnO₄:
-
Conditions : Neutral aqueous solution, 50°C
-
Isotope Effect : Deuteration reduces side reactions (e.g., overoxidation) by 12–15%.
Nucleophilic Addition
The α,β-unsaturated aldehyde (after acetal hydrolysis) undergoes Michael addition:
| Nucleophile | Catalyst | Product | Stereoselectivity |
|---|---|---|---|
| Thiols (e.g., glutathione) | None (pH 7.4) | 4-Hydroxy-2-hexenal-glutathione adduct | Anti-Markovnikov |
| Amines | Protic solvents | Schiff base intermediates | Moderate (dr 3:1) |
Deuteration at positions 5,5,6,6,6 enhances mass spectrometric detection of adducts by shifting molecular ion clusters (e.g., m/z 165 → 170) .
Acetal Exchange Reactions
The dimethyl acetal group can undergo transacetalization with diols or thiols under acid catalysis:
-
Preferred Reagents : Ethylene glycol, 1,2-ethanedithiol
-
Equilibrium : Favors bulkier alcohols (Le Chatelier’s principle).
Isotopic Stability in Reactions
The deuterium label remains intact under standard reaction conditions:
| Reaction Type | Deuterium Retention | Analytical Method |
|---|---|---|
| Hydrolysis | >98% | GC-MS (SIM mode) |
| Oxidation | 95–97% | High-resolution LC-MS |
Scientific Research Applications
Organic Synthesis
Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal serves as an important intermediate in organic synthesis. Its structure allows for diverse reactivity patterns that can lead to the formation of various derivatives. The compound's hydroxyl group and double bond contribute to its reactivity, enabling chemists to utilize it in synthesizing complex molecules.
Key Features:
- Isotopic Labeling: The presence of deuterium atoms enhances the ability to trace chemical reactions and metabolic pathways.
- Reactivity: The compound can participate in nucleophilic additions and condensation reactions due to its electrophilic nature.
Biological Research
In biological research, this compound is utilized as a tracer to study metabolic pathways. The deuterium labeling allows researchers to track the incorporation and fate of the compound within biological systems.
Applications:
- Metabolic Studies: By introducing this labeled compound into biological systems, researchers can gain insights into the metabolism of related unlabeled compounds. This is particularly useful for understanding pharmacokinetics and the therapeutic effects of drugs.
- Oxidative Stress Research: It is also relevant in studies related to lipid peroxidation and oxidative stress, as trans-4-hydroxy-2-hexenal is a major product of n-3 fatty acid oxidation .
Analytical Chemistry
This compound is widely used as a reference standard in analytical chemistry. Its isotopic labeling aids in the quantification of compounds in complex mixtures.
Analytical Applications:
- Mass Spectrometry: The compound's unique isotopic signature allows for precise quantification in mass spectrometric analyses.
- Chromatography: It serves as a standard in chromatographic techniques to validate the presence and concentration of similar compounds in samples .
Case Studies
Several studies have highlighted the applications of trans-4-Hydroxy-2-hexenal and its derivatives:
Mechanism of Action
The mechanism of action of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal involves its interaction with various molecular targets and pathways. The deuterium labeling affects the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Deuterated Analogues
(a) trans-2-Hexenal Dimethyl Acetal
- Structure : CH₃CH₂CH(OH)CH=CHCH(OCH₃)₂.
- CAS: Not explicitly listed, but a related standard (1000 μg/mL in methanol) is commercially available .
- Key Differences :
(b) Glycolaldehyde Dimethyl Acetal
Deuterated Analogues
(a) trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 Dimethyl Acetal
(b) Bromoacetaldehyde Dimethyl Acetal
Comparative Data Table
Biological Activity
trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal (CAS Number: 1219806-40-2) is a deuterated derivative of trans-4-hydroxy-2-hexenal (HHE), a compound known for its biological significance as a product of lipid peroxidation. This article explores the biological activity of this compound, including its neurotoxic effects, potential therapeutic applications, and metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C8H11D5O3 |
| Molecular Weight | 165.242 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 222.6 ± 40.0 °C |
| Flash Point | 88.4 ± 27.3 °C |
| LogP | 0.99 |
Neurotoxicity
Research indicates that trans-4-hydroxy-2-hexenal exhibits neurotoxic properties similar to its analog, trans-4-hydroxy-2-nonenal (HNE). In studies involving primary cultures of cerebral cortical neurons, HHE demonstrated an LD50 of approximately 23 µmol/L , indicating significant toxicity at relatively low concentrations . The neurotoxic effects are attributed to:
- Lipid Peroxidation : HHE is a product of the oxidation of docosahexaenoic acid (DHA), a vital omega-3 fatty acid in the brain .
- Glutathione Depletion : Both HHE and HNE deplete neuronal glutathione (GSH), a critical antioxidant, leading to increased oxidative stress .
The mechanisms by which HHE exerts its effects include:
- Protein Modification : HHE forms adducts with proteins, modifying their structure and function. Studies have identified specific protein targets modified by HHE in a concentration-dependent manner .
- Oxidative Stress : The compound contributes to oxidative stress through lipid peroxidation pathways, particularly in neuronal tissues rich in polyunsaturated fatty acids .
Pharmacokinetics and Metabolism
Deuterated compounds like trans-4-hydroxy-2-hexenal-d5 can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. The incorporation of deuterium may influence the metabolism and elimination rates of these compounds, potentially enhancing their therapeutic efficacy or reducing toxicity in drug development contexts .
Study on Neurotoxic Effects
In a study published by PubMed, researchers investigated the neurotoxic potential of HHE in relation to oxidative stress markers in neuronal cultures. They found that:
- HHE exposure resulted in significant cell death and increased markers of oxidative damage.
- The protective effect of thiol scavengers against HHE-induced toxicity suggests a critical role for cellular redox status in mediating its effects .
Lipid Peroxidation Research
Another study highlighted the role of HHE as an active mediator resulting from lipid peroxidation of n-3 fatty acids. Researchers noted that elevated levels of HHE adducts were present in disease states, indicating its potential as a biomarker for oxidative stress-related conditions .
Q & A
What are the optimal synthetic conditions for achieving high isotopic purity (≥99 atom% D) in trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal?
Basic Research Question
Methodological Answer:
Deuterium labeling requires precise control over precursor selection and reaction conditions. Use deuterated methanol (CD₃OD) and deuterated ethanol (CD₃CD₂OH) as isotopic sources during acetal formation to ensure incorporation of deuterium at the 5,5,6,6,6 positions. Acid catalysis (e.g., difluoroacetic acid) under anhydrous conditions at 25°C for 6 hours has been shown to yield stable dimethyl acetals with minimal isotopic scrambling . Post-synthesis purification via low-temperature (-20°C) storage in amber vials prevents degradation and maintains isotopic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
